molecular formula C8H16N2O2S B12663845 Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester CAS No. 62490-39-5

Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester

Katalognummer: B12663845
CAS-Nummer: 62490-39-5
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: DVDRRADVKQOADY-YFHOEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester is a chemical compound known for its diverse applications in various fields. It is a derivative of ethanimidothioic acid and is characterized by the presence of a butylamino group and a methyl ester functional group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester typically involves the reaction of ethanimidothioic acid with butylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of ethanimidothioic acid with butylamine: This step involves the formation of an intermediate compound through the nucleophilic attack of butylamine on ethanimidothioic acid.

    Reaction with methyl chloroformate: The intermediate compound is then reacted with methyl chloroformate to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino or methyl ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Wirkmechanismus

The mechanism of action of ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methomyl: A carbamate insecticide with a similar structure but different functional groups.

    Carbaryl: Another carbamate insecticide with a different substitution pattern.

    Aldicarb: A carbamate insecticide with a similar mechanism of action but different chemical structure.

Uniqueness

Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.

Eigenschaften

CAS-Nummer

62490-39-5

Molekularformel

C8H16N2O2S

Molekulargewicht

204.29 g/mol

IUPAC-Name

methyl (1Z)-N-(butylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C8H16N2O2S/c1-4-5-6-9-8(11)12-10-7(2)13-3/h4-6H2,1-3H3,(H,9,11)/b10-7-

InChI-Schlüssel

DVDRRADVKQOADY-YFHOEESVSA-N

Isomerische SMILES

CCCCNC(=O)O/N=C(/C)\SC

Kanonische SMILES

CCCCNC(=O)ON=C(C)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.